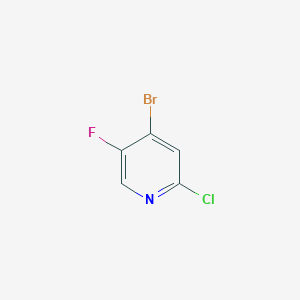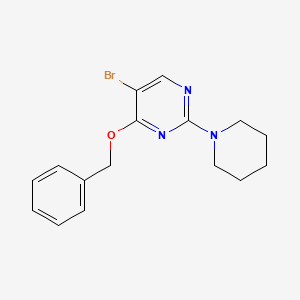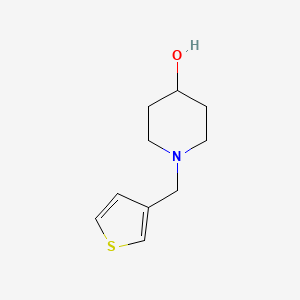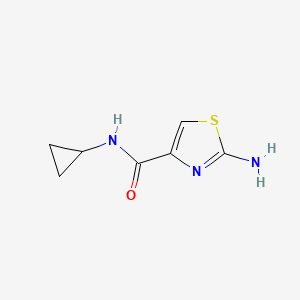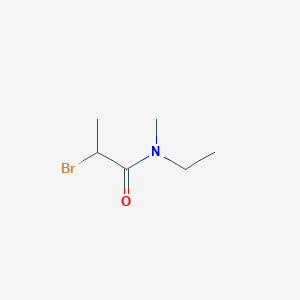![molecular formula C10H9BrN2 B1520598 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1014614-11-9](/img/structure/B1520598.png)
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
説明
“4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. It has a CAS Number of 1476077-92-5 and a linear formula of C10H9BrN2 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine” includes a bromine atom and a cyclopropyl group . The InChI code for this compound is 1S/C10H9BrN2/c11-9-3-5-12-10-8(9)4-6-13(10)7-1-2-7/h3-7H,1-2H2 .科学的研究の応用
FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as potent FGFR inhibitors. These compounds are designed to bind to the hinge region of FGFRs, which are a family of receptor tyrosine kinases involved in various biological processes including cell growth, angiogenesis, and tissue repair. Inhibiting FGFRs can be beneficial in treating cancers that exhibit abnormal FGFR activity .
Immunomodulators
These derivatives have also been synthesized and evaluated as immunomodulators targeting JAK3, a protein important for the signaling of immune cells. They show potential in treating immune diseases and could be used in organ transplantation to prevent rejection .
CDK8 Inhibitors
Another application is their use as CDK8 inhibitors, particularly against colorectal cancer. CDK8 is a kinase that plays a role in transcription and is implicated in the proliferation of cancer cells. Inhibiting CDK8 can disrupt cancer cell growth .
Agrochemicals
The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied for applications directed toward agrochemicals. These compounds could potentially be used to develop new pesticides or herbicides .
作用機序
Target of Action
The primary targets of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the downstream signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, affecting cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound is described as having a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and exposure to oxygen.
特性
IUPAC Name |
4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXWEGBWYUUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=CN=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672166 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1014614-11-9 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014614-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



